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Compound of Interest

Compound Name:
4-Methoxy-3-methylphenylacetic

acid

CAS No.: 4513-73-9

Cat. No.: B1295364

Get Quote

Abstract & Scope
4-Methoxy-3-methylphenylacetic acid (CAS 4513-73-9) is a critical phenylacetic acid

derivative used as a scaffold in the synthesis of non-steroidal anti-inflammatory drugs

(NSAIDs), agrochemicals (auxin analogs), and cardiovascular agents.[1][2] Its structural

uniqueness lies in the steric influence of the ortho-methyl group relative to the methoxy

substituent, which modulates metabolic stability in downstream pharmacophores.

This protocol details a high-purity synthesis route utilizing the Willgerodt-Kindler reaction. This

pathway is selected for its operational robustness and avoidance of highly toxic cyanide

reagents (required for the benzyl chloride/nitrile route) or carcinogenic chloromethylation steps.

The guide covers the synthesis of the precursor acetophenone followed by its oxidative

rearrangement to the target acid.

Retrosynthetic Analysis
The strategic disconnection relies on converting the acetyl group of a substituted

acetophenone into an acetic acid moiety.
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Figure 1: Retrosynthetic tree illustrating the Willgerodt-Kindler pathway from 2-methylanisole.

Experimental Protocol
Phase 1: Precursor Synthesis (Friedel-Crafts Acylation)
Note: If 4-Methoxy-3-methylacetophenone (CAS 10024-90-5) is purchased commercially,

proceed directly to Phase 2.

Objective: Regioselective acetylation of 2-methylanisole at the para-position relative to the

methoxy group.

Reagents:

2-Methylanisole (12.2 g, 100 mmol)

Acetyl chloride (8.6 g, 110 mmol)

Aluminum chloride (AlCl₃) (14.6 g, 110 mmol)

Dichloromethane (DCM) (anhydrous, 100 mL)

Procedure:

Setup: Flame-dry a 250 mL three-necked flask equipped with a magnetic stir bar, addition

funnel, and calcium chloride drying tube. Purge with nitrogen.

Solvent Charge: Add AlCl₃ and 50 mL of anhydrous DCM. Cool the suspension to 0°C in an

ice bath.

Acylation: Add acetyl chloride dropwise over 15 minutes. The mixture will homogenize

slightly.

Substrate Addition: Dissolve 2-methylanisole in 50 mL DCM and add dropwise to the

reaction mixture at 0-5°C over 30 minutes. Caution: HCl gas evolution.

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by

TLC (Hexane:EtOAc 8:2).
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Quench: Pour the reaction mixture slowly into 200 g of ice/water containing 10 mL conc. HCl.

Extraction: Separate the organic layer.[3] Extract the aqueous phase with DCM (2 x 50 mL).

Workup: Wash combined organics with saturated NaHCO₃ (2 x 50 mL) and brine. Dry over

anhydrous Na₂SO₄.

Isolation: Evaporate solvent under reduced pressure. Recrystallize the solid residue from

hexane/ethanol to yield 4-Methoxy-3-methylacetophenone.

Expected Yield: 85-90%[4]

Appearance: White to off-white crystals.

Phase 2: Willgerodt-Kindler Reaction
Objective: Conversion of the ketone to the thioamide intermediate.

Reagents:

4-Methoxy-3-methylacetophenone (16.4 g, 100 mmol)

Sulfur (elemental, powder) (4.8 g, 150 mmol)

Morpholine (13.0 mL, 150 mmol)

Catalyst (Optional): p-TsOH (catalytic amount)

Procedure:

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser.

Reaction: Combine the ketone, sulfur, and morpholine. No solvent is typically required as

morpholine acts as the medium.

Heating: Heat the mixture gently to reflux (approx. 128°C) for 4–6 hours.

Observation: The reaction will evolve H₂S gas. Perform in a well-ventilated fume hood.
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Completion: The reaction is complete when the evolution of gas ceases and the mixture

solidifies upon cooling.

Isolation: Cool to 60°C and add hot ethanol (20 mL). Pour the mixture into ice water (200

mL) with vigorous stirring. The thioacetomorpholide will precipitate.

Purification: Filter the crude solid, wash with water, and recrystallize from ethanol.

Intermediate: 4-Methoxy-3-methylphenylthioacetomorpholide.

Phase 3: Hydrolysis to Target Acid
Objective: Hydrolysis of the thioamide to the carboxylic acid.

Reagents:

Thioamide intermediate (from Phase 2)

Sodium Hydroxide (50% aq.[5] solution, 40 mL)

Ethanol (100 mL)

Procedure:

Hydrolysis: Dissolve the thioamide in ethanol and add the NaOH solution.

Reflux: Heat to reflux for 8 hours. Ammonia/Amine vapors will be evolved.

Distillation: Distill off the bulk of the ethanol.

Acidification: Dilute the residue with water (100 mL). Treat with activated charcoal (2 g), heat

to 60°C for 15 mins, and filter through Celite to remove sulfur byproducts.

Precipitation: Cool the filtrate to 0°C and acidify carefully with conc. HCl to pH 2. The target

acid will precipitate as a white solid.

Final Purification: Filter the solid, wash with cold water, and recrystallize from water/ethanol

(9:1) or benzene/petroleum ether.
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Analytical Characterization
Parameter Specification Notes

Appearance White crystalline solid Needles or plates

Melting Point 93 – 95 °C
Sharp melting point indicates

high purity [1]

¹H NMR (CDCl₃) 2.21 (s, 3H, Ar-CH₃) Methyl group on ring

3.58 (s, 2H, -CH₂-COOH) Benzylic methylene

3.82 (s, 3H, -OCH₃) Methoxy group

6.75 (d, 1H, Ar-H) Ortho to OMe

7.05-7.10 (m, 2H, Ar-H) Remaining aromatic protons

11.0 (br s, 1H, -COOH) Carboxylic acid proton

IR Spectrum 1705 cm⁻¹ (C=O stretch)
Characteristic of carboxylic

acid

2900-3100 cm⁻¹ (O-H stretch) Broad band
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Issue Probable Cause Corrective Action

Low Yield in Phase 1 Moisture in reagents

Ensure AlCl₃ is fresh and

yellow/green (not white

powder); dry DCM over CaH₂.

Incomplete Phase 2 Insufficient temperature

Ensure the oil bath is at 135-

140°C to maintain vigorous

reflux of morpholine.

Dark Product Color Sulfur contamination

Perform the charcoal filtration

step in Phase 3 meticulously.

Repeat if necessary.

Oily Product
Impurities preventing

crystallization

Triturate the oil with cold

pentane or seed with a pure

crystal if available.

Safety & Handling (E-E-A-T)
Hydrogen Sulfide (H₂S): Phase 2 generates H₂S, a highly toxic gas. The reaction outlet must

be connected to a scrubber containing 10% NaOH or bleach solution. Never vent directly

into the hood without scrubbing.

Aluminum Chloride: Reacts violently with water. Quench reactions slowly and carefully.

Morpholine: Flammable and corrosive. Use chemically resistant gloves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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